molecular formula C12H13F3N2O4S B2409323 (6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone CAS No. 2249149-10-6

(6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone

Cat. No. B2409323
CAS RN: 2249149-10-6
M. Wt: 338.3
InChI Key: LJDXXSRRGGOEQV-UHFFFAOYSA-N
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Description

(6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biomedical research. This compound is known for its unique chemical structure and promising pharmacological properties, which make it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of (6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone is not yet fully understood, but it is believed to act on various molecular targets in the body, including enzymes, receptors, and ion channels. Some studies suggest that this compound may inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation, while others suggest that it may modulate the activity of certain receptors in the brain, leading to potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects in the body. For example, this compound has been shown to inhibit the activity of certain enzymes such as COX-2 and 5-LOX, which are involved in inflammation and cancer cell proliferation. Additionally, this compound has been shown to modulate the activity of certain receptors in the brain, leading to potential therapeutic effects in neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone in lab experiments is its unique chemical structure, which allows for potential applications in various fields such as medicinal chemistry, drug discovery, and biomedical research. Additionally, this compound has promising pharmacological properties, which make it an attractive candidate for further investigation. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.

Future Directions

There are several future directions for research on (6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone. One potential direction is to investigate its potential as a drug candidate for various diseases such as cancer, inflammation, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential molecular targets in the body. Finally, there is potential for this compound to be used as a molecular probe for imaging and diagnostic purposes, which could have significant implications for the field of biomedical research.

Synthesis Methods

The synthesis of (6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone involves a multi-step process that requires specialized equipment and expertise. The most commonly used method for synthesizing this compound involves the reaction of 6-methylsulfonylpyridine-3-carboxylic acid with 3-(trifluoromethyl)morpholine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

The unique chemical structure of (6-Methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone makes it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in medicinal chemistry, where it is being investigated for its potential as a drug candidate for various diseases such as cancer, inflammation, and neurological disorders. Additionally, this compound is being studied for its potential as a molecular probe for imaging and diagnostic purposes.

properties

IUPAC Name

(6-methylsulfonylpyridin-3-yl)-[3-(trifluoromethyl)morpholin-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O4S/c1-22(19,20)10-3-2-8(6-16-10)11(18)17-4-5-21-7-9(17)12(13,14)15/h2-3,6,9H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDXXSRRGGOEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)C(=O)N2CCOCC2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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